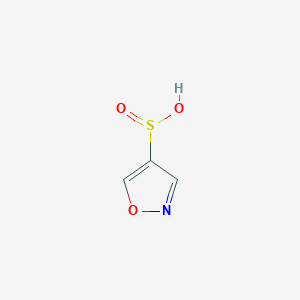
2,2-Diethoxyethane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethoxyethane-1,1-diol is an organic compound with the molecular formula C6H14O4 It is a diol with two ethoxy groups attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions
2,2-Diethoxyethane-1,1-diol can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the use of titanium dioxide (TiO2) as a photocatalyst to facilitate the direct synthesis from ethanol .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes. The reaction is typically carried out at elevated temperatures and pressures to maximize the conversion rate .
化学反応の分析
Types of Reactions
2,2-Diethoxyethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethane derivatives.
科学的研究の応用
2,2-Diethoxyethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a stabilizing agent for certain biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a plasticizer in various materials.
作用機序
The mechanism of action of 2,2-Diethoxyethane-1,1-diol involves its ability to form hydrogen bonds with other molecules. This property allows it to stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets and pathways involved include interactions with hydroxyl and carbonyl groups in other compounds .
類似化合物との比較
Similar Compounds
1,1-Diethoxyethane: Similar in structure but lacks the additional hydroxyl group.
Ethylene glycol diethyl ether: Similar ether structure but different functional groups.
1,2-Dimethoxyethane: Similar diol structure but with methoxy groups instead of ethoxy groups.
Uniqueness
2,2-Diethoxyethane-1,1-diol is unique due to its dual ethoxy and hydroxyl functional groups, which provide it with distinct chemical reactivity and versatility in various applications .
特性
分子式 |
C6H14O4 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
2,2-diethoxyethane-1,1-diol |
InChI |
InChI=1S/C6H14O4/c1-3-9-6(5(7)8)10-4-2/h5-8H,3-4H2,1-2H3 |
InChIキー |
MYOMWIWWWOELDY-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















